Octahydro-2H-furo[3,2-c]azepine is a bicyclic compound featuring a fused azepine and furan structure. This compound is of significant interest in medicinal chemistry due to its potential neurotropic activity and its utility as a building block for more complex organic molecules. The molecular formula of octahydro-2H-furo[3,2-c]azepine is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Octahydro-2H-furo[3,2-c]azepine can be classified as a heterocyclic compound due to the inclusion of nitrogen in its ring structure. It is derived from the furo[3,2-c]azepine family, which encompasses various derivatives that exhibit diverse biological activities. The compound is synthesized through classical organic methods, often involving multi-step reactions that create its unique bicyclic framework.
The synthesis of octahydro-2H-furo[3,2-c]azepine typically involves several key steps:
The molecular structure of octahydro-2H-furo[3,2-c]azepine consists of a six-membered azepine ring fused to a five-membered furan ring. This unique arrangement contributes to its chemical properties and potential reactivity.
Octahydro-2H-furo[3,2-c]azepine can engage in several chemical reactions due to its functional groups:
The mechanism of action for octahydro-2H-furo[3,2-c]azepine is primarily linked to its biological activity. Research indicates that compounds within this class may exhibit neurotropic effects by interacting with neurotransmitter systems or modulating receptor activities in the central nervous system.
The physical properties of octahydro-2H-furo[3,2-c]azepine include:
Chemical properties include:
Octahydro-2H-furo[3,2-c]azepine has several applications in scientific research:
Bicyclic azepines represent a privileged scaffold in CNS drug development due to their structural mimicry of endogenous neuroactive molecules. Octahydro-2H-furo[3,2-c]azepine exemplifies this class, featuring a seven-membered azepine ring fused to a tetrahydrofuran oxygen heterocycle. This configuration enables multimodal interactions with neuropsychiatric targets, particularly GABAA receptors and serotonin transporters (SERT). Recent studies demonstrate that structurally optimized azepine derivatives exhibit potent anxiolytic effects in in vivo models like the elevated plus maze (EPM), comparable to diazepam but with reduced sedation. The scaffold's constrained conformation enhances binding specificity for benzodiazepine receptor subtypes implicated in anxiety disorders, while its stereochemical complexity (with rel-(3aR,8aS) configurations) influences target engagement efficacy [1] [2] [5].
Table 1: Neuropsychiatric Targets of Bicyclic Azepine Derivatives
Target | Biological Effect | Experimental Model | Key Finding |
---|---|---|---|
GABAA | Enhanced Cl- influx | PTZ seizure model | Seizure protection at 10 mg/kg |
SERT | Serotonin reuptake inhibition | Radioligand binding assay | IC50 = 0.28 μM for compound 6n |
5-HT1A | Partial agonism | cAMP inhibition assay | 72% receptor activation at 1μM |
The stereochemically complex octahydro-2H-furo[3,2-c]azepine (CAS# 2173999-18-1) exhibits distinctive three-dimensional characteristics that enhance its drug-likeness. Key features include:
This scaffold occupies under-explored chemical space in Generated Database (GDB)-derived libraries, as evidenced by its rare fusion of a 7-membered nitrogen heterocycle with a 5-membered oxygen ring. Diversity-oriented synthesis routes have generated >20 analogues via strategic modifications at C(2), N(5), and the furan oxygen, expanding property space while retaining CNS permeability (predicted logP = 1.8 ± 0.3) [1] [5] [6].
Table 2: Structural Comparison of Related Fused Azepines
Compound | Ring System | Heteroatoms | Chiral Centers | Natural Product Analogue |
---|---|---|---|---|
Octahydro-2H-furo[3,2-c]azepine | Azepine + Furan | N,O | 2 | None known |
Pyrimido[1,2-a]azepines | Azepine + Pyrimidine | N2 | 1–3 | Balanol derivatives |
Dibenzo[b,f]furo[2,3-d]oxepines | Oxepine + Furan | O2 | 3–4 | None |
The synthetic exploration of furo-fused azepines has evolved through three distinct phases:
Parallel pharmacological studies revealed that minor structural variations profoundly impact bioactivity. For instance, introduction of trifluoromethyl groups at C(2) enhanced blood-brain barrier penetration by >3-fold versus non-fluorinated analogues, while N(1) alkylation modulated serotonin receptor selectivity [2] [5].
Table 3: Evolution of Synthetic Methods for Furoazepine Cores
Time Period | Dominant Strategy | Typical Yield | Advancement | Limitation |
---|---|---|---|---|
1985–2000 | Stepwise cyclization | 12–18% (12 steps) | Stereochemical control | Low scalability |
2001–2017 | Multicomponent reactions | 45–68% (3 steps) | Library diversification | Purification challenges |
2018–present | Catalytic cyclization/amination | 65–89% (1 pot) | Atom economy, trifluoromethyl incorporation | Catalyst cost |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7